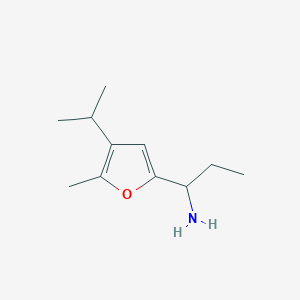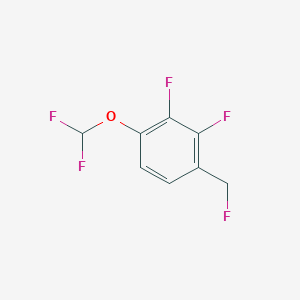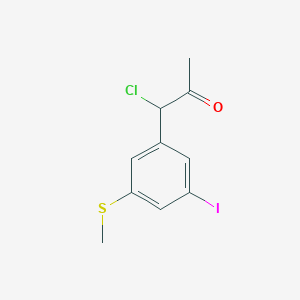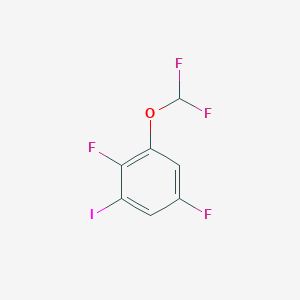
1,4-Difluoro-2-difluoromethoxy-6-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Difluoro-2-difluoromethoxy-6-iodobenzene is a chemical compound with the molecular formula C7H3F4IO and a molecular weight of 306.00 g/mol . It is characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-iodobenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring. One common method involves the reaction of a difluoromethoxy-substituted benzene with iodine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the fluorine and methoxy groups.
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-6-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where halogenated benzene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-iodobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, while the iodine atom can facilitate its incorporation into biological systems. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and distribution within the system .
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-6-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1,4-Difluoro-2-methoxy-6-iodobenzene: Similar structure but lacks the additional fluorine atoms, which may affect its reactivity and biological activity.
1,4-Difluoro-2-difluoromethoxybenzene: Lacks the iodine atom, which can influence its chemical properties and applications.
2,4-Difluoro-1-iodobenzene:
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C7H3F4IO |
|---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,5-difluoro-3-iodobenzene |
InChI |
InChI=1S/C7H3F4IO/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7H |
InChI Key |
ORNYYPSGSCGPSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


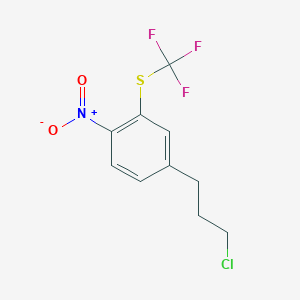

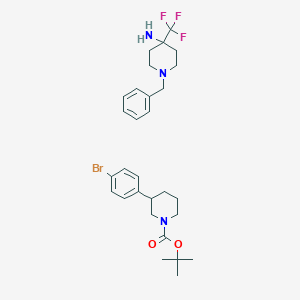

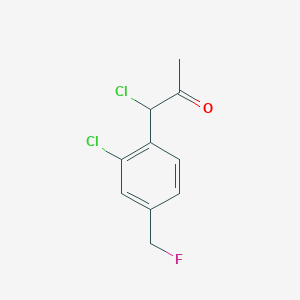
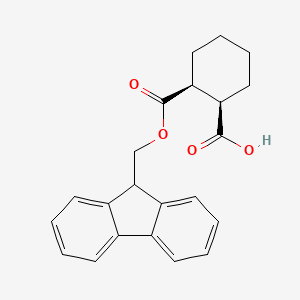
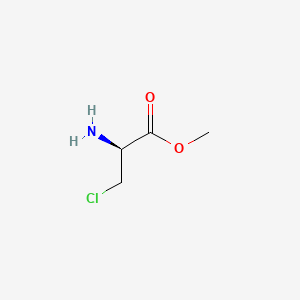
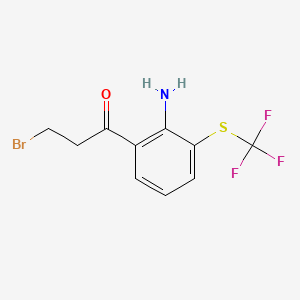
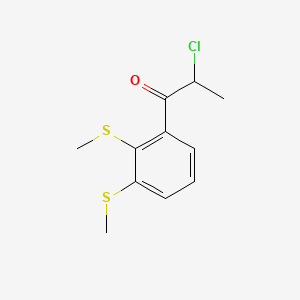
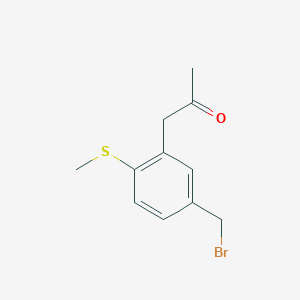
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)
